molecular formula C18H26N2O8 B4042102 2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid

2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid

Cat. No.: B4042102
M. Wt: 398.4 g/mol
InChI Key: ZFCYOSXOIYDZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring, a nitrophenoxy group, and an oxalic acid moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid typically involves multiple steps, starting with the preparation of the nitrophenoxy intermediate. One common method involves the nitration of 2,6-dimethylphenol to produce 2,6-dimethyl-4-nitrophenol . This intermediate is then reacted with butyl bromide in the presence of a base to form the butyl ether derivative. The final step involves the reaction of this intermediate with morpholine and oxalic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. The oxalic acid moiety may also play a role in chelation and binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.C2H2O4/c1-13-11-17(12-14(2)22-13)9-3-4-10-21-16-7-5-15(6-8-16)18(19)20;3-1(4)2(5)6/h5-8,13-14H,3-4,9-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCYOSXOIYDZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid
Reactant of Route 2
2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid
Reactant of Route 3
2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid
Reactant of Route 4
2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid
Reactant of Route 6
2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.